N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-18-5-7-19(8-6-18)27(32)22-14-30(23-10-4-17(2)12-21(23)28(22)33)15-26(31)29-20-9-11-24-25(13-20)35-16-34-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWFEKBKOHCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include benzo[d][1,3]dioxole, 4-ethylbenzoyl chloride, and 6-methyl-4-oxoquinoline. The reactions could involve acylation, condensation, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions would depend on the specific reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific pathways and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would lie in its specific structure, which could confer unique biological activities or chemical properties not found in other quinoline derivatives.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety linked to a quinoline derivative. The structural formula can be represented as follows:
This structure indicates potential interactions with various biological targets due to the presence of functional groups conducive to binding.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of quinoline have been shown to possess significant antibacterial and antifungal properties. A study evaluating the antimicrobial efficacy of related compounds found that they effectively inhibited the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Quinoline derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a recent study demonstrated that a related quinoline compound inhibited cell proliferation in breast cancer cell lines through the activation of caspase pathways . This mechanism may also be applicable to this compound.
Anti-inflammatory Effects
Studies have shown that benzodioxole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A case study highlighted that such compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
Target Interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : It could modulate receptors associated with inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Q & A
Q. What are the key steps in synthesizing the compound, and how is reaction progression monitored?
The synthesis involves multi-step reactions, including:
- Coupling reactions between benzodioxole and quinoline derivatives using acyl chlorides or sulfonyl chlorides in the presence of bases like sodium carbonate .
- Temperature and solvent control (e.g., DMF) to optimize yields .
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .
- Purification through recrystallization or column chromatography to ensure high purity .
Q. Which spectroscopic techniques are essential for characterizing the compound, and what structural features do they identify?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹ from the 4-oxoquinoline moiety) .
- ¹H and ¹³C NMR : Confirms proton environments (e.g., benzodioxol-5-yl aromatic protons at δ 6.7–7.1 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak matching C₂₇H₂₄N₂O₅) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s conformation?
- SHELX refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in electron density maps, particularly for the benzodioxole and quinoline rings .
- Ring-puckering analysis : Apply Cremer-Pople parameters to quantify non-planar distortions in the quinoline ring using crystallographic coordinates .
- Cross-validation : Compare experimental data (X-ray) with computational models (DFT) to reconcile discrepancies in bond angles or torsional strain .
Q. What methodological considerations are critical when designing enzyme inhibition assays to evaluate the compound’s bioactivity?
- Target selection : Prioritize enzymes relevant to the compound’s structural motifs (e.g., cytochrome P450 for the 4-oxoquinoline group) .
- Assay controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and negative controls (DMSO vehicle) .
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) and IC₅₀ values .
- Data validation : Replicate assays in triplicate and validate via orthogonal methods (e.g., fluorescence polarization) .
Q. How can computational methods be integrated with experimental data to analyze the quinoline ring’s puckering?
- Molecular dynamics (MD) simulations : Model ring flexibility under physiological conditions (e.g., solvation in water) .
- Density Functional Theory (DFT) : Calculate energy minima for puckered conformations and compare with X-ray data .
- Torsion angle analysis : Use software like Mercury (CCDC) to map torsional deviations (>10° from planarity suggests significant puckering) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Systematic screening : Test solubility in polar (DMSO, water), non-polar (hexane), and semi-polar (ethyl acetate) solvents .
- Hansen solubility parameters : Compare experimental solubility with predicted values using HSPiP software to identify outliers .
- pH-dependent studies : Assess ionization effects (e.g., protonation of the acetamide group in acidic buffers) .
Q. What strategies can resolve discrepancies in biological activity across cell lines?
- Cell-line authentication : Verify via STR profiling to rule out contamination .
- Dose-response curves : Compare EC₅₀ values across lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if differential metabolism explains activity variations .
Methodological Best Practices
Q. What steps ensure reproducibility in multi-step synthetic routes?
- Detailed reaction logs : Document exact conditions (e.g., 60°C, N₂ atmosphere) and batch-specific yields .
- Intermediate characterization : Validate all intermediates via NMR and MS before proceeding .
- Scale-up protocols : Optimize stirring rate and solvent volume for consistent yields at >10g scales .
Q. How can researchers optimize HPLC methods for purity analysis?
- Column selection : Use C18 columns with 3.5 µm particles for high resolution .
- Gradient elution : Test acetonitrile/water gradients (e.g., 40–80% ACN over 20 min) to separate closely related impurities .
- Detection : Pair UV (λ = 254 nm for quinoline) with evaporative light scattering (ELS) for non-chromophoric contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
